
RG7112
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-5045337 involves multiple steps, including the formation of the imidazole ring and the introduction of various substituents. The key steps include:
- Formation of the imidazole ring through a condensation reaction.
- Introduction of the chlorophenyl groups via a substitution reaction.
- Addition of the tert-butyl and ethoxyphenyl groups through Friedel-Crafts alkylation.
- Final coupling with the piperazine derivative .
Industrial Production Methods
Industrial production of RO-5045337 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RO-5045337 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The chlorophenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products Formed
The major products formed from these reactions include various derivatives of RO-5045337 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
RO-5045337 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p53-MDM2 interaction and develop new inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Under clinical trials for the treatment of various cancers, including solid tumors, leukemias, and sarcomas.
Industry: Potential use in the development of new cancer therapies and diagnostic tools
Mechanism of Action
RO-5045337 exerts its effects by binding to MDM2, a protein that negatively regulates the tumor-suppressor protein p53. By inhibiting the MDM2-p53 interaction, RO-5045337 activates p53 signaling, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another MDM2 inhibitor with a similar mechanism of action.
MI-773: A small molecule that also targets the MDM2-p53 interaction.
SAR405838: A potent and selective MDM2 inhibitor with clinical potential.
Uniqueness
RO-5045337 is unique due to its high potency and selectivity for MDM2, as well as its ability to cross the blood-brain barrier. This makes it a valuable tool for both research and clinical applications .
Biological Activity
RG7112 is a small-molecule inhibitor of the MDM2 protein, which is a negative regulator of the tumor suppressor p53. By inhibiting MDM2, this compound aims to restore p53 activity, potentially leading to apoptosis in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various cancers, and relevant clinical findings.
This compound specifically binds to the p53-binding pocket of MDM2, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in cell cycle arrest and apoptosis. Key pathways activated by p53 include:
- Cell Cycle Arrest : Induction of p21, a cyclin-dependent kinase inhibitor.
- Apoptosis : Activation of pro-apoptotic genes such as PUMA and NOXA.
Efficacy in Glioblastoma
In a preclinical study involving 36 patient-derived glioblastoma cell lines, this compound demonstrated significant efficacy particularly in MDM2-amplified and TP53 wild-type models. The average IC50 values indicated a stark difference in sensitivity:
Cell Line Type | Average IC50 (μM) |
---|---|
MDM2-amplified | 0.52 |
MDM4-amplified | 1.20 |
TP53 mutated | 21.90 |
TP53 wild-type | 7.70 |
The study highlighted that this compound effectively restored p53 activity, leading to increased expression of p21 and significant apoptosis in sensitive cell lines .
Pharmacokinetics
Pharmacokinetic studies demonstrated that this compound effectively crosses the blood-brain barrier and exhibits favorable distribution in tumor tissues. In mouse models, this compound was administered at a dose of 100 mg/kg, showing significant tumor growth reduction and increased survival rates in MDM2-amplified tumors .
Phase 1 Trial in Hematologic Malignancies
A Phase 1 open-label trial assessed this compound's safety and efficacy in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Key findings included:
- Patient Cohorts : 116 patients were enrolled; 96 in Stratum A (AML/ALL) and 20 in Stratum B (chronic lymphocytic leukemia).
- Adverse Events : All patients experienced at least one adverse event; dose-limiting toxicities (DLTs) were reported.
- Clinical Activity : Among 30 AML patients evaluated at the maximum tolerated dose (MTD), five met response criteria according to International Working Group standards .
The study also noted that clinical responses correlated with baseline MDM2 expression levels, particularly in TP53 wild-type leukemic cells where p53 target genes were induced .
Combination Therapy Studies
Combination studies involving this compound with other chemotherapeutics, such as doxorubicin, indicated heightened rates of severe neutropenia (60%) and thrombocytopenia (45%). These findings suggest that while combination therapies may enhance efficacy, they also increase the risk of significant hematological toxicity .
Case Studies
Several case studies have documented individual patient responses to this compound. For instance, one patient with TP53 mutation exhibited clinical activity following treatment with this compound, highlighting its potential even in genetically diverse populations .
Properties
IUPAC Name |
[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKPEROWUKSBK-QPPIDDCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240182 | |
Record name | RO-5045337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939981-39-2 | |
Record name | RO-5045337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-5045337 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RO-5045337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-5045337 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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